Compound Description: This compound is a xanthone derivative designed and synthesized for its potential antibacterial activity. It exhibited the highest antibacterial activity among the tested compounds against Staphylococcus epidermidis strains, including ATCC 12228 and clinical K/12/8915 []. Specifically, it demonstrated a MIC of 0.8 µg/ml against the ATCC 12228 strain, comparable to linezolid. Further testing revealed it to be safe in terms of genotoxicity at a concentration of 75 µg/ml and exhibited antibacterial activity against Salmonella at higher concentrations []. In silico predictions suggested promising skin metabolism characteristics, indicating stability of the xanthone moiety during metabolism [].
Compound Description: This compound is a 5-chloro-2-substituted xanthone derivative synthesized and evaluated for its anticonvulsant and analgesic properties []. It exhibited the best results among the tested compounds in terms of both anticonvulsant activity and protective index value []. In the MES test (mice, i.p.), it showed an ED50 value of 25.76 mg/kg b.w []. Additionally, it exhibited 70% and 72% inhibition control of specific binding for the sigma-1 (σ1) and sigma-2 (σ2) receptors, respectively []. This compound also demonstrated antinociceptive activity at a dose of 2 mg/kg b.w. in a mouse model of chronic constriction injury []. Further studies indicated its safety profile regarding gastrointestinal flora and genotoxicity at specific doses [].
Compound Description: This compound is a xanthone derivative with a chiral center, hence the R,S designation, synthesized and evaluated for its anticonvulsant properties in mice and rats []. In preclinical models, it showed anticonvulsant activity in rats when administered orally, specifically 2 hours after administration []. Metabolic stability studies using rat microsomes indicated a half-life (t1/2) of 136 minutes []. The late onset of activity, despite the relatively short half-life, suggests that either the metabolites are very active or the compound exhibits unique ADME properties beyond metabolism influencing its pharmacokinetic profile [].
Compound Description: This xanthone derivative, also possessing a chiral center (R,S), was synthesized and evaluated for its anticonvulsant properties in mice and rats []. It demonstrated anticonvulsant activity in rats following oral administration, with its effect observed 4 hours post-administration []. Metabolic stability analyses using rat microsomes revealed a half-life (t1/2) of 108 minutes []. Similar to the previous compound, the delayed onset of action despite a relatively short half-life indicates either the presence of highly active metabolites or alternative ADME properties contributing to its pharmacokinetic profile [].
Compound Description: This compound, a xanthone derivative, was synthesized and evaluated for its electrocardiographic, anti-arrhythmic, and antihypertensive activities. It also underwent assessment for its binding affinity towards α1- and β1-adrenoceptors []. This compound demonstrated significant anti-arrhythmic activity in an adrenaline-induced arrhythmia model, exhibiting an ED50 value within the range of 1.7–7.2 mg/kg []. Additionally, it displayed the most potent hypotensive activity among the tested compounds, effectively lowering blood pressure for 60 minutes at a dose of 2.5 mg/kg [].
Compound Description: This xanthone derivative was synthesized and assessed for its electrocardiographic, anti-arrhythmic, antihypertensive activities, and binding affinities towards α1- and β1-adrenoceptors []. It exhibited notable anti-arrhythmic activity in an adrenaline-induced arrhythmia model, demonstrating an ED50 value within the range of 1.7–7.2 mg/kg []. Furthermore, it exhibited substantial hypotensive activity, significantly reducing blood pressure [].
Compound Description: This compound, a xanthone derivative, was synthesized and evaluated for its electrocardiographic, anti-arrhythmic, antihypertensive activities, and binding affinities for α1- and β1-adrenoceptors []. Notably, it demonstrated significant anti-arrhythmic activity in an adrenaline-induced arrhythmia model, showcasing the lowest ED50 value among the tested compounds at 1.7 mg/kg, comparable to the reference compound propranolol [].
Compound Description: This xanthone derivative was synthesized and evaluated for its electrocardiographic, anti-arrhythmic, and antihypertensive activities, as well as its binding affinities for α1- and β1-adrenoceptors []. While it demonstrated a significant reduction in blood pressure at a dose of 2.5 mg/kg, its hypotensive effect was notably weaker compared to the compound 2-(2-hydroxy-3-(4-(2-phenoxyethyl)piperazin-1-yl)propoxy)-9H-xanthen-9-one dihydrochloride [].
Compound Description: This xanthone derivative was synthesized and evaluated for its antimycobacterial activity against M. tuberculosis and its cytotoxic activity []. The compound displayed potent antimycobacterial activity, exhibiting 98% inhibition of M. tuberculosis growth [].
Compound Description: This xanthone derivative was synthesized and evaluated for its antimycobacterial activity against M. tuberculosis, demonstrating 94% inhibition of M. tuberculosis growth []. It also exhibited cytotoxic activity, resulting in a selectivity index (SI) of less than 1 [].
banganxanthone C ( =12-(1,1-dimethylprop-2-en-1-yl)-5,10-dihydroxy-9-methoxy-2-methyl-2-(4-methylpent-3-en-1-yl)-2H,6H-pyrano[3,2-b]xanthen-6-one)
Compound Description: Banganxanthone C is a novel compound isolated from the leaves of Garcinia polyantha []. Its structure was elucidated using 1D- and 2D-NMR spectroscopy [].
Isoxanthochymol
Compound Description: Isoxanthochymol is a known xanthone compound isolated from the leaves of Garcinia polyantha []. In the study, it exhibited significant antiproliferative activity against the leukemia cell line TPH-1, with an IC50 value of 1.5 μg/ml []. This cytotoxic activity was linked to the induction of apoptosis [].
Compound Description: This compound is a known xanthone derivative isolated from the leaves of Garcinia polyantha []. It showed significant antiproliferative activity against the leukemia cell line TPH-1, with an IC50 value of 2.8 μg/ml []. Similar to isoxanthochymol, its cytotoxic activity was associated with apoptosis induction [].
Compound Description: This compound is a xanthone derivative that was investigated for its antidepressant- and anxiolytic-like properties, as well as its influence on cognitive and motor function in mice []. HBK-5 showed promising results in preclinical models of depression, demonstrating antidepressant-like activity in both the forced swim test (FST) and tail suspension test (TST) []. Moreover, it exhibited anxiolytic-like properties in the four-plate test []. Importantly, at the doses tested, HBK-5 did not induce any cognitive or motor deficits in mice [].
Compound Description: This xanthone derivative was synthesized and investigated for its effects on the activity of J-774A.1 cells, specifically its impact on chemiluminescence and nitric oxide production []. While it effectively inhibited the chemiluminescence of J-774A.1 cells, it did not significantly affect nitric oxide generation []. Additionally, it displayed weak toxicity against J-774A.1 cultured cells at a concentration of 100 μM [].
thiazolidin-4-one, 3-(9H-xanthen-9-yl)-2-thioxo-
Compound Description: This compound was identified as a major component in the acetone extractives of Eucalyptus urograndis leaves, representing 12.31% of the total composition []. The extractives are considered a potential source of bioenergy, rare biomedicines, and mildew-proof preparations [].
4-methyl-N-(9H-xanthen-9-yl)benzamide (TUG-1387)
Compound Description: TUG-1387 is a close chemical analog of AH-7614 specifically designed to be devoid of FFA4 activity [, ]. It serves as a valuable control compound in studies investigating FFA4 function [, ].
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.